molecular formula C18H23ClN4O2 B2728410 N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1421522-88-4

N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No. B2728410
M. Wt: 362.86
InChI Key: XMEGZCKHPLSASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Design

The compound is involved in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) developed a series of new chemical entities derived from benzodifuranyl and imidazolyl compounds, indicating the versatility of the core structure in generating pharmacologically active agents Molecules. This research highlights the compound's role in the design of new molecules with desired biological activities.

Molecular Interaction Studies

A study by Shim et al. (2002) detailed the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, employing computational models to understand the binding conformations and activity profiles Journal of medicinal chemistry. This research sheds light on the structural requirements for receptor affinity and selectivity, providing insights into how modifications in the compound's structure could alter its pharmacological profile.

Potential as a Chemical Probe

In the field of radiopharmaceuticals, the compound's framework serves as a basis for developing diagnostic agents. For instance, Mundwiler et al. (2004) explored the [2 + 1] mixed ligand concept for labeling bioactive molecules with technetium-99m, suggesting the compound's utility in diagnostic imaging Dalton transactions. Such studies demonstrate the compound's potential in creating imaging agents that can aid in the diagnosis and monitoring of diseases.

Contributions to Antimicrobial and Antiprotozoal Research

The compound's derivatives have been investigated for their antimicrobial and antiprotozoal activities. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines with significant activity against Trypanosoma and Plasmodium species, showcasing the therapeutic potential of derivatives in treating infectious diseases Journal of medicinal chemistry.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-13-20-7-10-23(13)12-14-5-8-22(9-6-14)18(24)21-16-11-15(19)3-4-17(16)25-2/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEGZCKHPLSASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.